molecular formula C19H21N3O2S B2802431 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide CAS No. 930006-14-7

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide

Cat. No. B2802431
CAS RN: 930006-14-7
M. Wt: 355.46
InChI Key: RROQIQDSPNFSKJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

The structure of imidazole is a five-membered ring, containing two nitrogen atoms, and three carbon atoms . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Reactivity

Compounds related to "2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide" have been synthesized through various chemical reactions, demonstrating the versatility and reactivity of imidazole and furan derivatives. For instance, El’chaninov and colleagues have explored the synthesis and properties of bis(furan-2-yl)-1H-imidazoles and their reactivity towards electrophilic substitution reactions, highlighting the methodological advancements in generating structurally complex heterocycles (El’chaninov, M. M., Vlasova, E., & El’chaninov, I. M., 2017); (El’chaninov, M. M., Achkasova, A. A., & El’chaninov, I. M., 2014).

Anticonvulsant and Antiprotozoal Activities

Research has also explored the bioactivity of imidazole derivatives. Aktürk et al. studied the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, identifying compounds with promising biological activity (Aktürk, Z., Kılıç, F., Erol, K., & Pabuccuoglu, V., 2002). Additionally, Ismail et al. developed novel imidazo[1,2-a]pyridines with significant antiprotozoal properties, demonstrating the potential of these compounds in treating parasitic infections (Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D., 2004).

Antimicrobial Activity

Compounds bearing the imidazole and furan moieties have been evaluated for their antimicrobial properties. Baviskar et al. synthesized thiazolidin-4-one derivatives, showcasing their potential as antimicrobial agents through in vitro activity tests against various bacterial and fungal strains, underscoring the importance of structural diversification in the development of new antimicrobials (Baviskar, B. A., Khadabadi, S. S., & Deore, S., 2013).

Synthesis and Biological Evaluation

Further research by Evren et al. involved the synthesis of 5-methyl-4-phenyl thiazole derivatives, investigating their anticancer activity and highlighting the therapeutic potential of these compounds in oncology (Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G., 2019).

properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-14(2)21-18(23)13-25-19-20-11-17(15-7-4-3-5-8-15)22(19)12-16-9-6-10-24-16/h3-11,14H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROQIQDSPNFSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide

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